4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene

Photoresist Lithography Solubility Switch

4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene (CAS 343305-41-9) is a fluorinated styrenic monomer characterized by a tetrafluorinated aromatic ring bearing a tert-butoxy protecting group at the para position. The compound has the molecular formula C12H12F4O, a molecular weight of 248.22 g/mol, and exhibits a boiling point of 97–99 °C at 15 mmHg and a refractive index of 1.472.

Molecular Formula C12H12F4O
Molecular Weight 248.22 g/mol
CAS No. 343305-41-9
Cat. No. B1304027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene
CAS343305-41-9
Molecular FormulaC12H12F4O
Molecular Weight248.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC1=C(C(=C(C(=C1F)F)C=C)F)F
InChIInChI=1S/C12H12F4O/c1-5-6-7(13)9(15)11(10(16)8(6)14)17-12(2,3)4/h5H,1H2,2-4H3
InChIKeyQRKPOBGCHDVVRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene (CAS 343305-41-9): Key Properties and Procurement Baseline


4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene (CAS 343305-41-9) is a fluorinated styrenic monomer characterized by a tetrafluorinated aromatic ring bearing a tert-butoxy protecting group at the para position [1]. The compound has the molecular formula C12H12F4O, a molecular weight of 248.22 g/mol, and exhibits a boiling point of 97–99 °C at 15 mmHg and a refractive index of 1.472 . It is classified as a fluorinated ether building block and is primarily utilized in advanced photoresist formulations and functional polymer synthesis [2].

Why 4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene Cannot Be Substituted with Generic Fluorinated Styrenes


Generic substitution of 4-(tert-butoxy)-2,3,5,6-tetrafluorostyrene with structurally related fluorinated styrenes (e.g., pentafluorostyrene, 4-hydroxy-tetrafluorostyrene, or non-fluorinated tert-butoxystyrene) fails due to fundamentally divergent physicochemical and lithographic performance characteristics. The tert-butoxy protecting group imparts a chemically addressable solubility switch that is absent in pentafluorostyrene [1], while the tetrafluorinated aromatic core confers higher polymerization reactivity and distinct π–π stacking behavior relative to non-fluorinated analogs [2]. Furthermore, the monomer's specific absorption coefficient at 157 nm (A = 2.1 μm⁻¹ when copolymerized) [3] and its acid-labile tert-butoxy cleavage behavior [4] are not replicated by in-class compounds, making interchange impossible for applications requiring precise dissolution contrast and optical transparency.

Quantitative Differentiation Evidence for 4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene (CAS 343305-41-9)


Aqueous Base Solubility Differentiation: p-t-Butoxy vs. p-Hydroxy Tetrafluorostyrene

Radical polymerization of p-t-butoxy-tetrafluorostyrene and p-hydroxy-tetrafluorostyrene using AIBN initiator yielded polymers with distinctive solubility differences in aqueous base solution [1]. The tert-butoxy protected polymer remains insoluble in aqueous base, whereas the deprotected p-hydroxy analog exhibits high solubility due to the acidic phenolic proton (enhanced acidity from tetrafluoro substitution) [2].

Photoresist Lithography Solubility Switch

157 nm Optical Transparency of Copolymer: p-t-Butoxy-tetrafluorostyrene vs. Other Resist Platforms

A copolymer of p-t-butoxy-tetrafluorostyrene with a hexafluoroisopropyl alcohol-functionalized acrylate (AF) achieved a VUV absorption coefficient of A = 2.1 μm⁻¹ at 157 nm [1]. This transparency value is superior to that of a comparative α-trifluoromethyl acrylate-based copolymer platform, which exhibited A = 1.6 μm⁻¹ [2].

157 nm Lithography Optical Transparency VUV Absorption

Reactivity Differentiation: Tetrafluorostyrene vs. Pentafluorostyrene in Radical Copolymerization

Tetrafluorostyrene (TFS) monomers exhibit higher radical polymerization reactivity compared to 2,3,4,5,6-pentafluorostyrene (PFS) [1]. This inference is supported by copolymerization data: PFS copolymerized with 1-vinylnaphthalene (1VN) yields reactivity ratio products (r1VN·rPFS) ranging from 0.070 to 0.28 depending on temperature and initiator [2], whereas 4-substituted tetrafluorostyrenes with 1VN yield r1VN·rTFS values of 0.74–0.90, indicating near-ideal copolymerization behavior [3].

Radical Polymerization Reactivity Ratios Copolymer Microstructure

Polymerization Rate Differentiation: Tetrafluorostyrene Class vs. Pentafluorostyrene and Styrene

Systematic kinetic studies of trifluoromethyl-substituted styrene polymerization demonstrate that fluorination level and substitution pattern dramatically affect polymerization rate [1]. The observed order of polymerization rates was: TFMTFS > 35BTFMS > 25BTFMS > PFS > 2TFMS > St, where PFS (pentafluorostyrene) exhibits a lower rate than tetrafluorostyrene derivatives, and all fluorinated monomers polymerize faster than non-fluorinated styrene (St) [2].

Polymerization Kinetics Radical Polymerization Monomer Reactivity

Protecting Group Lability: tert-Butoxy Cleavage Enables Chemical Amplification

The tert-butoxy moiety in fluorinated styrene copolymers undergoes catalytic acidolysis at room temperature, leading to a measurable decrease in solubility upon exposure to photo-generated acid [1]. This behavior was demonstrated in EUV resist systems using alternating copolymers containing tert-butoxystyrene and fluoroalkylated maleimide, where the tert-butoxy groups proceeded at room temperature to produce active hydrogens, enabling a solubility decrease in exposed regions [2].

Chemical Amplification Acidolysis Protecting Group Chemistry

Optimal Application Scenarios for 4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene (CAS 343305-41-9)


157 nm and EUV Photoresist Formulations Requiring Chemical Amplification

This monomer is specifically suited for advanced photoresist platforms operating at 157 nm or EUV wavelengths. The tert-butoxy group provides an acid-labile solubility switch that enables chemical amplification, while the tetrafluorinated aromatic core delivers high VUV transparency (A = 2.1 μm⁻¹ in copolymer formulations) [1]. The monomer's copolymerization with hexafluoroisopropyl alcohol-functionalized acrylates yields resists with balanced transparency and etch resistance [2].

Synthesis of Well-Defined Functional Copolymers via Radical Polymerization

The tetrafluorostyrene scaffold exhibits higher and more balanced radical copolymerization reactivity (r₁·r₂ ≈ 0.74–0.90 with 1-vinylnaphthalene) compared to pentafluorostyrene (r₁·r₂ ≈ 0.070–0.28) [1], enabling more uniform comonomer incorporation and predictable microstructure control. This makes the monomer suitable for synthesizing gradient copolymers, block copolymers, and other precision polymer architectures requiring controlled composition [2].

Amphiphilic Polymer Synthesis with Oligo(ethylene glycol) Functionalization

The tetrafluorostyrene scaffold can be functionalized at the para position with oligo(ethylene glycol) chains of varying lengths (n = 3–13) via the tert-butoxy precursor, enabling the synthesis of amphiphilic fluoropolymers with tunable self-aggregation behavior in aqueous solution [1]. The controlled radical polymerization (ARGET-ATRP) of these monomers yields well-defined polymers suitable for drug delivery, surface modification, and nanostructured material applications [2].

Cross-Linkable Optical Waveguide Materials

Tetrafluorostyrene-bearing poly(arylene ether)s have been synthesized for optical waveguide applications, where the tetrafluorostyrene group serves as a cross-linkable moiety via its vinyl functionality [1]. These materials exhibit high thermal stability and low optical loss at telecommunication wavelengths (1310 nm and 1550 nm), making them suitable for photonic integrated circuits and optical interconnects [2]. The tert-butoxy protected monomer provides a versatile precursor for introducing the cross-linkable tetrafluorostyrene group into various polymer backbones.

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